molecular formula C11H20O2 B13205368 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid

Cat. No.: B13205368
M. Wt: 184.27 g/mol
InChI Key: MFAQLOPZIUREHO-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group.

Preparation Methods

The synthesis of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be compared with other cycloalkane derivatives, such as:

    Cyclohexane-1-carboxylic acid: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.

    1-Methylcyclohexane-1-carboxylic acid: Contains only the methyl group, leading to variations in steric and electronic effects.

    3-(propan-2-YL)cyclohexane-1-carboxylic acid: Contains only the isopropyl group, affecting its overall chemical behavior.

Biological Activity

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid, a cyclohexane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a cyclohexane ring with a methyl group and a propan-2-yl group, along with a carboxylic acid functional group. Its molecular formula is C11H20O2C_{11}H_{20}O_2 and it has a molecular weight of approximately 184.28 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The unique structure of this compound allows for various chemical interactions, making it of interest in both synthetic and biological chemistry. The presence of the carboxylic acid functional group is particularly significant as it may enhance the compound's ability to interact with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that compounds with similar structural motifs often demonstrate significant interactions with microbial enzymes and can inhibit bacterial growth. For instance, structural analogs have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Structural Analog A12.5Staphylococcus aureus
Structural Analog B3.12Escherichia coli

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory effects . In vitro studies have demonstrated that it may inhibit the NF-kB pathway, which plays a critical role in inflammatory responses. For example, compounds structurally related to this compound have been shown to reduce inflammation markers in cell cultures.

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in tumor cells. The mechanism involves the modulation of cell signaling pathways associated with cell survival and proliferation. Studies on related compounds indicate that they can effectively trigger programmed cell death in cancerous cells.

Study 1: Antimicrobial Activity

In a study examining various cyclohexane derivatives, this compound was tested against several bacterial strains. Results indicated a moderate antimicrobial effect, warranting further exploration into its mechanism of action and efficacy.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could significantly inhibit TNF-alpha-induced inflammation in cultured human cells. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting that further optimization could enhance their therapeutic potential.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-methyl-3-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-8(2)9-5-4-6-11(3,7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

MFAQLOPZIUREHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(C)C(=O)O

Origin of Product

United States

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